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molecular formula C12H16ClNO4 B1289978 Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate CAS No. 380844-26-8

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate

Cat. No. B1289978
M. Wt: 273.71 g/mol
InChI Key: MMBSMYNVNCVFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367824B2

Procedure details

In a 10 mL volume stainless pressure-resistant vessel equipped with a stirrer and a thermometer were placed 1.0 g (3.7 mmol) of methyl 4-methoxy-5-(3-chloropropoxy)-anthranilate, 0.93 g (8.8 mmol) of methyl orthoformate, 0.67 g (8.8 mmol) of ammonium acetate, and 5 mL of methanol. The vessel was closed, and the reaction was carried out at 90-95° C. for 8 hours. After the reaction was complete, 50 mL of water was added to the reaction mixture. The aqueous reaction mixture was stirred at 25° C. for one hour, to precipitate a crystalline product. The crystalline product was collected by filtration and dried at 60° C. under reduced pressure, to give 0.89 g (isolated yield: 91%) of 7-methoxy-6-(3-chloropropoxy)quinazolin-4-one as a white crystalline product.
Quantity
1 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
0.67 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:18])[C:6](=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][CH2:16][Cl:17])[C:7](OC)=[O:8].C([O-])([O-])OC.C([O-])(=O)C.[NH4+:28].[CH3:29]O>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([C:7](=[O:8])[NH:28][CH:29]=[N:18]2)=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][CH2:16][Cl:17] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C(C(=O)OC)=CC1OCCCCl)N
Step Two
Name
methyl orthoformate
Quantity
0.93 g
Type
reactant
Smiles
C(OC)([O-])[O-]
Step Three
Name
Quantity
0.67 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The aqueous reaction mixture was stirred at 25° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 10 mL volume stainless pressure-resistant vessel equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
The vessel was closed
CUSTOM
Type
CUSTOM
Details
to precipitate a crystalline product
FILTRATION
Type
FILTRATION
Details
The crystalline product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC1=C(C=C2C(NC=NC2=C1)=O)OCCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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